REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH2:9][CH:10]([OH:20])[CH2:11][NH:12][C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:7])([CH3:4])([CH3:3])[CH3:2].[S:21](Cl)([CH3:24])(=[O:23])=[O:22]>C(Cl)Cl>[C:1]([O:5][C:6]([NH:8][CH2:9][CH:10]([O:20][S:21]([CH3:24])(=[O:23])=[O:22])[CH2:11][NH:12][C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:7])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCC(CNC(OC(C)(C)C)=O)O
|
Name
|
TEA
|
Quantity
|
1.38 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.77 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM
|
Type
|
WASH
|
Details
|
washed 1 M HCl (3×), 5% aq. NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was again removed under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCC(CNC(OC(C)(C)C)=O)OS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.3 mmol | |
AMOUNT: MASS | 2.31 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |